molecular formula C20H18F2N4O3S B6451889 6-[1-(2-difluoromethanesulfonylbenzoyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile CAS No. 2549032-22-4

6-[1-(2-difluoromethanesulfonylbenzoyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile

Cat. No.: B6451889
CAS No.: 2549032-22-4
M. Wt: 432.4 g/mol
InChI Key: AHJIICKPGPULLM-UHFFFAOYSA-N
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Description

The compound 6-[1-(2-difluoromethanesulfonylbenzoyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile is a complex organic molecule, characterized by its unique structure and functional groups. Its intricate design and multifaceted chemical properties make it a significant subject of study in various scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[1-(2-difluoromethanesulfonylbenzoyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile involves multiple steps, often starting with the creation of intermediate compounds. The typical synthetic route might include a series of condensation, cyclization, and functional group transformations under controlled conditions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired product efficiently.

Industrial Production Methods: Industrial synthesis of this compound requires scalability and cost-effectiveness. Methods often incorporate batch or continuous flow processes, utilizing robust and reliable chemical reactions. Optimization of yield, purity, and minimizing by-products are key considerations in industrial production.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation: This compound may undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include peroxides or transition metal oxides.

  • Reduction: Reduction reactions might be employed to modify the functional groups. Reducing agents such as lithium aluminum hydride could be used.

  • Substitution: Various nucleophilic or electrophilic substitution reactions can take place, altering different parts of the molecule.

Common Reagents and Conditions::
  • Oxidation: Hydrogen peroxide, potassium permanganate.

  • Reduction: Lithium aluminum hydride, hydrogen with a metal catalyst.

  • Substitution: Halides, strong nucleophiles like hydroxide or amines.

Major Products Formed: The reactions typically yield modified derivatives of the parent compound, with changes in functional groups and overall reactivity. These products are of interest for further chemical applications and studies.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its unique reactivity and potential use as a building block for more complex molecules. Its functional groups offer versatility in synthetic organic chemistry.

Biology: In biological studies, researchers explore this compound for its potential interactions with biological molecules and its effect on biochemical pathways.

Medicine: In medicine, the compound is investigated for its potential pharmacological properties. Its unique structure might offer therapeutic benefits in treating certain diseases.

Industry: Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 6-[1-(2-difluoromethanesulfonylbenzoyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile exerts its effects involves specific molecular interactions. It may target certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary based on the application being studied.

Comparison with Similar Compounds

Similar Compounds::

  • 6-[1-(2-chloromethanesulfonylbenzoyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile

  • 6-[1-(2-bromomethanesulfonylbenzoyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile

Properties

IUPAC Name

6-[1-[2-(difluoromethylsulfonyl)benzoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O3S/c21-20(22)30(28,29)17-4-2-1-3-15(17)19(27)26-8-7-14-11-25(12-16(14)26)18-6-5-13(9-23)10-24-18/h1-6,10,14,16,20H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJIICKPGPULLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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